molecular formula C19H18ClN3O5S B12339951 (R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

(R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B12339951
M. Wt: 435.9 g/mol
InChI Key: YBKACJBJPNLSGG-CQSZACIVSA-N
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Description

®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiophene ring, a morpholino group, and an oxazolidinone moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the thiophene-2-carboxylic acid derivative, which is then subjected to chlorination and subsequent coupling reactions with the appropriate amines and oxazolidinone derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, protein-ligand interactions, and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for understanding the mechanisms of various biochemical pathways.

Medicine

In medicine, ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide has potential applications as a therapeutic agent. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its versatility makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target, but it generally involves the formation of stable complexes that alter the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
  • (S)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
  • 5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

Uniqueness

The uniqueness of ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide lies in its specific stereochemistry and the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer, making it a valuable compound for studying stereoselective processes and developing enantiomerically pure drugs.

Properties

Molecular Formula

C19H18ClN3O5S

Molecular Weight

435.9 g/mol

IUPAC Name

5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)23(10-14-9-21-19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,26)/t14-/m1/s1

InChI Key

YBKACJBJPNLSGG-CQSZACIVSA-N

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N(C[C@H]3CNC(=O)O3)C(=O)C4=CC=C(S4)Cl

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N(CC3CNC(=O)O3)C(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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